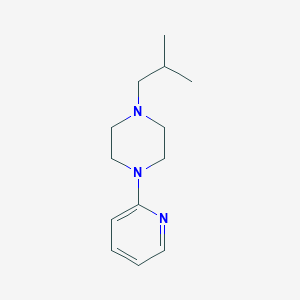

1-Isobutyl-4-(pyridin-2-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-12(2)11-15-7-9-16(10-8-15)13-5-3-4-6-14-13/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBOCSLJWYSCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Isobutyl 4 Pyridin 2 Yl Piperazine and Its Analogues

Established Synthetic Routes to the 1-Isobutyl-4-(pyridin-2-yl)piperazine Core Structure

The construction of the this compound scaffold can be approached in a retrosynthetic manner by disconnecting either the C-N bond between the pyridine (B92270) and piperazine (B1678402) rings or the N-C bond of the isobutyl group. This leads to several strategic synthetic methodologies.

Buchwald-Hartwig Amination Strategies for Pyridine-Piperazine Linkage

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-arylpiperazines. nih.govrug.nl This reaction is highly effective for coupling 2-halopyridines, such as 2-chloropyridine (B119429) or 2-bromopyridine, with either N-isobutylpiperazine directly or with a protected piperazine followed by N-alkylation. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and reaction efficiency. nih.gov

Commonly employed catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, paired with sterically hindered and electron-rich phosphine ligands. nih.gov Ligands such as XPhos, RuPhos, and BippyPhos have demonstrated significant efficacy in the amination of challenging heteroaryl chlorides. researchgate.net The use of a strong base, typically sodium tert-butoxide (NaOtBu), is essential for the catalytic cycle. nih.gov

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | Reflux | 82 | researchgate.net |

| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 100 | Moderate to High | youtube.com |

| 3 | [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | 110 | High | researchgate.net |

| 4 | Pd(OAc)₂ | CyPF-tBu | LHMDS | Toluene | 100 | High |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers a classical and often cost-effective method for forging the pyridine-piperazine bond. nih.gov In this approach, a nucleophilic piperazine derivative displaces a leaving group, typically a halide, from an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring inherently activates the 2- and 4-positions towards nucleophilic attack, making 2-halopyridines suitable substrates for this reaction. nih.govchemrxiv.org

The reaction of 2-chloropyridine or 2-fluoropyridine (B1216828) with 1-isobutylpiperazine (B1271213) can be carried out, often at elevated temperatures, to yield the target compound. chemrxiv.orgresearchgate.net The reactivity of the halopyridine is a key factor, with 2-fluoropyridines generally exhibiting higher reactivity than 2-chloropyridines. mdpi.com The presence of additional electron-withdrawing groups on the pyridine ring can further facilitate the substitution. chemrxiv.org

| Entry | Pyridine Substrate | Nucleophile | Solvent | Conditions | Yield (%) | Reference |

| 1 | 2-Chloropyridine | 1-Isobutylpiperazine | Neat | 150-200 °C | Moderate | researchgate.net |

| 2 | 2-Fluoropyridine | Piperazine | DMSO | 120 °C | Good | mdpi.com |

| 3 | 2-Chloropyridine | Piperazine | Water, KF | 100 °C | Low to Moderate | mdpi.com |

Reductive Amination Protocols for N-Alkylation

Reductive amination is a widely used and highly efficient method for the N-alkylation of amines, making it an ideal strategy for introducing the isobutyl group. nih.gov This can be performed as the final step in the synthesis, starting from 1-(pyridin-2-yl)piperazine and isobutyraldehyde (B47883). The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a suitable reducing agent. lookchem.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular due to its mildness and selectivity. researchgate.net Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be utilized. researchgate.net This method is generally high-yielding and tolerates a wide range of functional groups.

| Entry | Piperazine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |

| 1 | 1-(Pyridin-2-yl)piperazine | Isobutyraldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | High | researchgate.net |

| 2 | Piperazine | Aldehyde/Ketone | H₂/Pd(OH)₂/C | Methanol (B129727) | Good | mdpi.com |

| 3 | N-Boc-piperazine | Aldehyde | NaBH(OAc)₃ | DCM | Good | researchgate.net |

Multi-Component Reaction Approaches (e.g., Ugi Reaction Modifications)

Multi-component reactions (MCRs) offer an attractive pathway for the synthesis of complex molecules in a single step, promoting efficiency and atom economy. acs.org The Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be conceptually adapted for the synthesis of piperazine-containing scaffolds. nih.govnsf.gov

A modified Ugi reaction, known as the split-Ugi reaction, can be employed to generate 1,4-disubstituted piperazines. researchgate.net In a potential application for the synthesis of this compound, a bifunctional starting material containing both an amine and a carboxylic acid could be envisioned to react with isobutyraldehyde, an isocyanide, and a pyridine-containing component, leading to a cyclized piperazine product after subsequent intramolecular reactions. While a direct, one-pot synthesis of the target molecule via a standard Ugi reaction is not commonly reported, the principles of MCRs provide a framework for developing novel and efficient synthetic routes. acs.org

Optimization of Synthetic Pathways for Yield, Purity, and Scalability

The industrial production of this compound necessitates the optimization of synthetic routes to maximize yield, ensure high purity, and allow for safe and efficient scale-up.

Catalyst Systems and Ligand Optimization

For the Buchwald-Hartwig amination, the choice of catalyst and ligand is the most critical factor influencing the reaction's efficiency. The development of new generations of phosphine ligands has been instrumental in expanding the scope and utility of this reaction, particularly for less reactive substrates like heteroaryl chlorides.

Sterically bulky and electron-rich dialkylbiaryl phosphine ligands, such as XPhos and RuPhos, have been shown to be highly effective in promoting the amination of 2-chloropyridine. The optimization process often involves screening a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a panel of ligands to identify the optimal conditions for a specific substrate pairing. Factors such as catalyst loading, reaction temperature, and concentration are also fine-tuned to achieve the desired outcome. For large-scale synthesis, the use of air-stable palladium precatalysts can offer practical advantages. mdpi.com

| Ligand | Key Features | Application in Pyridine Amination | Reference |

| XPhos | Sterically demanding biaryl phosphine | Effective for amination of aryl and heteroaryl halides. | |

| RuPhos | Electron-rich and sterically hindered | Superior for coupling secondary amines with aryl chlorides. | |

| BippyPhos | Bipyrazole-based phosphine | Broad scope for amination of (hetero)aryl chlorides. | researchgate.net |

| cataCXium® P | N-aryl heterocyclic backbone | Excellent performance in amination of aryl and heteroaryl chlorides. | youtube.com |

Solvent and Temperature Regimen Refinements

The synthesis of N-arylpiperazines, including this compound, is highly dependent on the choice of solvent and temperature, which can significantly influence reaction rates, yields, and purity. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) between a piperazine derivative and an activated (hetero)aryl halide.

In the synthesis of related N-arylpiperazine compounds, various solvent and temperature combinations have been optimized. For instance, high-boiling point solvents like xylene are often used at elevated temperatures (e.g., 135 °C) to drive the reaction to completion, particularly when dealing with less reactive aryl chlorides. nih.gov In other cases, polar aprotic solvents such as dimethylformamide (DMF) are employed, which can facilitate the reaction at room temperature, especially when combined with strong bases or activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

Reductive amination, a key method for installing the isobutyl group, also sees significant variation in conditions. A typical procedure might involve reacting 1-(pyridin-2-yl)piperazine with isobutyraldehyde in the presence of a reducing agent. This reaction is often performed in alcoholic solvents like methanol or ethanol, sometimes mixed with water, at room temperature. nih.gov For N-alkylation reactions using alkyl halides, solvents such as isopropyl alcohol (IPA) under reflux conditions or dichloromethane (B109758) (DCM) at room temperature are common choices. mdpi.comresearchgate.net The selection of the regimen depends on the reactivity of the specific substrates and the need to minimize side reactions, such as over-alkylation.

| Reaction Type | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Xylene | 135 °C (Reflux) | Used for coupling anilines with bis(2-chloroethyl)ethylamine. | nih.gov |

| Amide Coupling | Dimethylformamide (DMF) | Room Temperature | HATU/DIPEA mediated coupling of an acid to the piperazine nitrogen. | nih.gov |

| N-Alkylation | Isopropyl Alcohol (IPA) | Reflux | Reaction of an arylpiperazine with an epoxide-derived intermediate. | researchgate.net |

| Reductive Amination | Methanol/Water | Room Temperature | Formation of N-alkyl derivatives using an aldehyde and a reducing agent. | nih.gov |

| N-Arylation | Piperazine (as solvent) | Elevated | Used in an ecofriendly synthesis of arylpiperazines from aryl chlorides. | organic-chemistry.org |

Protecting Group Strategies in Complex Syntheses

In the multistep synthesis of complex molecules containing the this compound scaffold, protecting groups are indispensable tools for masking reactive sites and ensuring regioselectivity. The two nitrogen atoms of the piperazine ring possess similar nucleophilicity, making selective functionalization challenging.

A prevalent strategy for producing monosubstituted piperazines involves the use of the tert-butyloxycarbonyl (Boc) group. Piperazine can be mono-protected with di-tert-butyl dicarbonate (B1257347) to yield N-Boc-piperazine. This intermediate allows for the functionalization of the free secondary amine, for instance, through arylation with 2-chloropyridine. Subsequently, the Boc group can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, to reveal the secondary amine, which can then be alkylated to install the isobutyl group. nih.govmdpi.comnih.gov

For more complex targets, orthogonal protecting group strategies are employed. Orthogonal protecting groups can be removed under distinct conditions without affecting each other. jocpr.comuchicago.edu For example, a synthetic route might utilize a Boc group on one piperazine nitrogen and a benzyloxycarbonyl (Cbz) group on another functional moiety in the molecule. The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenation. rsc.org Another common orthogonal partner to the acid-labile Boc group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.net This allows for precise, sequential unmasking and reaction at different sites within the molecule, which is critical for building intricate molecular architectures. jocpr.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) | Cbz, Fmoc | mdpi.comnih.gov |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Boc, Fmoc | rsc.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine (B6355638) in DMF) | Boc, Cbz | researchgate.net |

| 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl | Nsc | Base (milder than Fmoc removal) | Boc, Cbz | researchgate.net |

Derivatization Strategies for Structural Modification of this compound

Structural modification of the parent compound is a cornerstone of drug discovery and materials science, allowing for the fine-tuning of its biological and physical properties. Derivatization can be targeted at three main locations: the pyridine moiety, the piperazine ring, and the isobutyl side chain.

Chemical Modifications at the Pyridine Moiety

The pyridine ring is electron-deficient, which influences its reactivity towards functionalization. Direct C-H functionalization of pyridines is a challenging but powerful tool for introducing structural diversity without pre-functionalization. rsc.org Transition-metal catalysis, particularly with palladium, has enabled the C-H arylation of pyridines at the C-3 and C-4 positions. nih.gov For 2-substituted pyridines like the title compound, functionalization often targets the C-4 and C-6 positions via nucleophilic aromatic substitution if a suitable leaving group is present, or the C-3 and C-5 positions via electrophilic attack if the ring is sufficiently activated.

Another strategy involves the temporary quaternization or N-oxidation of the pyridine nitrogen. This activation alters the electronic properties of the ring, making it more susceptible to nucleophilic attack or facilitating regioselective metalation. bohrium.combeilstein-journals.org For example, rhodium-catalyzed C-H functionalization of N-(2-pyridinyl)piperazines can introduce carbonyl groups at the C-H bond adjacent to the nitrogen atom of the piperazine ring, directed by the pyridine nitrogen. nih.gov Furthermore, radical reactions, such as the Minisci reaction, are frequently used to introduce alkyl or acyl groups, typically at the C-2 and C-4 positions of the pyridine ring. bohrium.com

Substituent Variations on the Piperazine Ring

While the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, introducing substituents onto the carbon atoms of the piperazine ring offers a route to greater three-dimensional structural diversity. nih.govmdpi.com This is a synthetically challenging endeavor but has been advanced by modern synthetic methods.

Direct C-H functionalization of the piperazine ring itself, particularly at the α-positions to the nitrogen atoms, has been achieved. nih.govresearchgate.net These methods often require N-protection (e.g., with a Boc group) and can proceed via α-lithiation followed by trapping with an electrophile, or through photoredox catalysis. nih.govmdpi.com For example, photoredox-mediated C-H arylation can couple N-Boc piperazine with dicyanobenzenes. mdpi.com

Alternatively, C-substituted piperazines can be constructed from chiral or substituted acyclic precursors. rsc.orgresearchgate.net For instance, cyclization of appropriately substituted diamine precursors or the reduction of substituted diketopiperazines are common routes to access piperazines with defined stereochemistry and substitution patterns on the carbon framework. rsc.orgnih.gov

Modifications of the Isobutyl Side Chain

The N-isobutyl group can be readily modified or replaced to explore structure-activity relationships. Standard N-alkylation methods provide a straightforward way to introduce a wide variety of alkyl and functionalized alkyl chains. mdpi.com This is typically achieved either through reductive amination using different aldehydes with 1-(pyridin-2-yl)piperazine or via nucleophilic substitution with a range of alkyl halides. mdpi.comnih.gov

One study systematically replaced a butylamine (B146782) side chain with various N-alkyl piperazine moieties to optimize drug-like properties. nih.gov This involved synthesizing a series of analogues by reacting the core amine with different alkylating agents, including those that would introduce N-methyl, N-ethyl, and N-propyl groups onto the distal piperazine nitrogen. nih.gov Such modifications can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile by altering its size, lipophilicity, and hydrogen bonding capacity. nih.govtandfonline.com

| Method | Reagents | Resulting Group (Example) | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde (e.g., Acetaldehyde), NaBH(OAc)₃ | N-Ethyl | mdpi.comnih.gov |

| Nucleophilic Substitution | Alkyl Halide (e.g., Propyl bromide) | N-Propyl | mdpi.comnih.gov |

| Amide Coupling & Reduction | 1. Acyl Chloride (e.g., Acetyl chloride) 2. Reducing Agent (e.g., LiAlH₄) | N-Ethyl | mdpi.com |

Computational and Theoretical Investigations of 1 Isobutyl 4 Pyridin 2 Yl Piperazine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. These calculations solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry and the energies of the molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For similar aryl piperazine (B1678402) derivatives, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set have been employed to determine these properties. researchgate.net For one such derivative, the calculated HOMO-LUMO energy gap was 5.19 eV, indicating a tendency to be stable and have low reactivity. researchgate.net DFT studies can also map the distribution of these frontier orbitals; for many piperazine-containing compounds, the HOMO is often located over the aromatic ring systems, while the LUMO may be distributed across other parts of the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Piperazine Derivative

| Property | Calculated Value | Implication |

| HOMO Energy | -6.2 eV | Region most likely to donate electrons |

| LUMO Energy | -1.01 eV | Region most likely to accept electrons |

| HOMO-LUMO Gap | 5.19 eV | High kinetic stability, low reactivity |

Note: Data presented is illustrative and based on findings for structurally related aryl piperazine compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets like proteins or nucleic acids. The MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, colored blue).

For 1-Isobutyl-4-(pyridin-2-yl)piperazine, an MEP analysis would likely reveal negative potential around the nitrogen atoms of the pyridine (B92270) and piperazine rings due to their lone pairs of electrons. researchgate.net These regions represent potential hydrogen bond acceptors. Conversely, the hydrogen atoms on the isobutyl group and the aromatic pyridine ring would exhibit positive potential, acting as hydrogen bond donors or engaging in other electrostatic interactions. This information is crucial for understanding how the ligand might orient itself within a receptor's binding pocket, guiding the design of more potent and selective molecules. researchgate.net

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action.

For this compound, docking studies would involve placing the molecule into the active site of a hypothesized biological target. Piperazine derivatives have been studied as inhibitors for various targets, including Dipeptidyl Peptidase-IV (DPP-IV), Deoxycytidine Triphosphate Pyrophosphatase (dCTPase), and various receptors. indexcopernicus.comnih.gov

A typical docking simulation would predict the binding pose of the compound and identify key interactions. For instance, the nitrogen atoms on the pyridine and piperazine rings could form hydrogen bonds with amino acid residues like Glutamine, Aspartate, or Arginine in a protein's active site. indexcopernicus.comijpsdronline.com The pyridine ring could engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. indexcopernicus.com The isobutyl group, being hydrophobic, would likely occupy a lipophilic pocket within the binding site, interacting with nonpolar residues like Alanine, Valine, or Leucine.

Table 2: Common Interactions Predicted by Molecular Docking for Piperazine Derivatives

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bonding | Pyridine Nitrogen, Piperazine Nitrogen | Gln, Glu, Asp, Arg |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp |

| Hydrophobic Interaction | Isobutyl Group | Ala, Val, Leu, Pro |

Note: This table is illustrative, based on common findings for related piperazine compounds docked into various protein targets. indexcopernicus.com

After generating potential binding poses, a scoring function is used to estimate the binding affinity for each pose. These functions calculate a score (e.g., Glide Gscore, AutoDock binding energy) that ranks the poses, with lower scores generally indicating a more favorable interaction. indexcopernicus.com For example, in a study of piperazin-1-ylpyridazine derivatives targeting dCTPase, the compound with the highest binding affinity had a Glide Gscore of -4.649. indexcopernicus.com

To validate the docking protocol, it is common practice to first re-dock a known co-crystallized ligand into its corresponding protein structure. A successful validation is typically achieved if the root-mean-square deviation (RMSD) between the predicted pose and the experimental pose is less than 2.0 Å. This ensures that the docking parameters are appropriate for the system being studied.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations provide deeper insights into the conformational flexibility of the ligand and the stability of its interactions with the target.

An MD simulation of this compound, both alone in solution and in complex with a protein, would reveal its conformational landscape. The piperazine ring typically exists in a chair conformation, but the orientation of the isobutyl and pyridinyl substituents can vary. nih.govresearchgate.net MD simulations can track the stability of the key interactions identified in docking studies, such as hydrogen bonds and hydrophobic contacts, over the simulation period (typically nanoseconds to microseconds). nih.gov The results can confirm whether a predicted binding pose is stable or if the ligand is likely to dissociate. Furthermore, analyzing the trajectory of the simulation can help elucidate the mechanism of binding and unbinding, providing valuable information for optimizing ligand design. indexcopernicus.com

Ligand Flexibility and Protein-Ligand Complex Stability

The interaction between a ligand and its protein target is a dynamic process, and the stability of the resulting complex is paramount for biological activity. Molecular dynamics (MD) simulations are a key computational technique used to explore the flexibility of the ligand and the stability of the protein-ligand complex over time. mdpi.comchemicalbook.com For this compound, MD simulations can reveal how the compound adapts its conformation within a binding site.

The inherent flexibility of the isobutyl group and the chair conformation of the piperazine ring allow the ligand to adopt various shapes. nist.govresearchgate.net MD simulations track the atomic movements of both the ligand and the protein, providing insights into the stability of their interactions. wikipedia.org Key metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of individual amino acid residues are calculated to assess the stability of the complex. mdpi.com A stable complex is often characterized by low RMSD values, indicating that the ligand remains securely bound in the pocket. The analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions throughout the simulation further elucidates the key determinants of binding affinity and complex stability. wikipedia.orgmdpi.com

| Parameter | Description | Implication for Complex Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | Low, stable RMSD values suggest the complex has reached equilibrium and remains stable. |

| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual amino acid residues or ligand atoms during the simulation. | Highlights flexible regions of the protein and ligand, which can be important for binding adaptation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Persistent hydrogen bonds, for instance involving the pyridine or piperazine nitrogens, indicate critical interactions for affinity. |

| Binding Free Energy (e.g., MM/GBSA) | Calculates the estimated free energy of binding for the ligand to the protein. mdpi.com | Provides a quantitative estimate of binding affinity, helping to rank different ligands or binding poses. |

Water Molecule Influence on Binding Pocket Interactions

Water molecules within a protein's binding pocket can play a critical role in mediating ligand-receptor interactions. rsc.org Computational analyses, often coupled with MD simulations, can identify and analyze the energetic contributions of these water molecules. chemicalbook.com For a ligand like this compound, water molecules can form "water-bridges," creating a network of hydrogen bonds between the ligand and polar residues of the protein that might otherwise be too far apart for a direct interaction. rsc.org

The nitrogen atoms on the pyridine and piperazine rings are potential hydrogen bond acceptors, while the N-H group on a protonated piperazine can act as a donor. nih.gov Computational methods can determine whether displacing these "happy" water molecules (those that are energetically favorable) would be entropically and enthalpically favorable or unfavorable for the binding of the ligand. rsc.org Understanding the role of this water network is crucial for structure-based drug design, as it can inform modifications to the ligand to either displace unfavorable water molecules or leverage the existing water network to enhance binding affinity. rsc.org

| Type of Interaction | Description | Potential Site on Ligand |

|---|---|---|

| Water-Bridged Hydrogen Bond | A water molecule forms hydrogen bonds simultaneously with the ligand and a protein residue. | Pyridine nitrogen; Piperazine nitrogens. |

| Displacement by Hydrophobic Group | An energetically unfavorable water molecule in a hydrophobic pocket is displaced by a nonpolar part of the ligand, leading to an entropy gain. | Isobutyl group. |

| Water Envelope Stabilization | The network of water molecules wrapping the newly formed protein-ligand complex surface contributes to the overall binding energetics. rsc.org | Entire exposed surface of the bound ligand. |

In Silico Prediction of Pharmacological Activity and ADME Properties (Preclinical Context)

In the preclinical phase, computational models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its potential pharmacological activity. These predictions help to identify potential liabilities early, reducing the time and cost associated with experimental testing. mdpi.com

Chemoinformatic Analysis for Analog Design and Virtual Screening

Chemoinformatics provides the methods to design and screen virtual libraries of compounds based on a lead structure. Starting with this compound, analogs can be generated by systematically modifying its constituent parts: the isobutyl group, the piperazine core, and the pyridine ring. For example, the isobutyl group could be replaced with other alkyl or cycloalkyl groups to explore the effect on hydrophobic interactions. The pyridine ring could be substituted or replaced with other heteroaromatic systems to modulate electronic properties and hydrogen bonding potential.

These virtual libraries can then be subjected to high-throughput virtual screening using molecular docking to predict their binding affinity against a specific protein target. mdpi.com This process helps prioritize which novel analogs should be synthesized and tested experimentally, focusing resources on the most promising candidates. mdpi.com

| Structural Moiety | Example Modification | Rationale for Modification |

|---|---|---|

| Isobutyl Group | Replace with cyclopropyl, tert-butyl, or benzyl (B1604629) groups. | To explore the size and shape of the hydrophobic pocket and optimize van der Waals interactions. |

| Piperazine Ring | Replace with homopiperazine (B121016) or introduce substituents. | To alter the pKa, conformational flexibility, and vector of substituents. nih.gov |

| Pyridine Ring | Add substituents (e.g., methoxy, chloro) or replace with pyrimidine (B1678525) or pyrazine. | To modify hydrogen bonding capacity, aromatic interactions (π-π stacking), and metabolic stability. |

Pharmacophore Modeling and Ligand-Based Design Strategies

When the 3D structure of the biological target is unknown, ligand-based design strategies become essential. Pharmacophore modeling is a technique that identifies the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological effect. mdpi.com

For this compound, a pharmacophore model would likely consist of a set of features including a hydrogen bond acceptor (the pyridine nitrogen), a positive ionizable/basic feature (the distal piperazine nitrogen), and a hydrophobic feature (the isobutyl group). mdpi.com This 3D model can then be used as a query to search large chemical databases to identify structurally diverse molecules that match the pharmacophore and are therefore likely to have similar biological activity. This approach is a powerful tool for scaffold hopping and discovering novel chemical series.

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with H-bond donor residues (e.g., -OH, -NH) in the protein. |

| Positive Ionizable (Basic) | N4-Nitrogen of Piperazine | Forms salt bridge with acidic residues (e.g., Asp, Glu) at physiological pH. |

| Hydrophobic/Aliphatic | Isobutyl Group | Occupies a hydrophobic pocket, making van der Waals contacts. |

| Aromatic Ring | Pyridine Ring | Potential for π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

Prediction of Blood-Brain Barrier Permeation Potential

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical property. Conversely, for peripherally acting drugs, low BBB penetration is desired to avoid CNS side effects. The potential for a molecule to cross the BBB can be predicted in silico based on its physicochemical properties. The most common measure is the logBB value, the logarithmic ratio of the compound's concentration in the brain to that in the blood.

Key descriptors used in computational models to predict logBB include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Generally, small, moderately lipophilic molecules with low TPSA are more likely to passively diffuse across the BBB. The basicity (pKa) of the piperazine moiety is also a critical factor, as ionization state at physiological pH (7.4) significantly impacts membrane permeability. nih.gov

| Property | Estimated Value Range | General Guideline for CNS Penetration | Implication for the Compound |

|---|---|---|---|

| Molecular Weight (MW) | ~233 g/mol | < 400-500 Da | Favorable. The low molecular weight is suitable for passive diffusion. |

| Lipophilicity (logP) | 2.5 - 3.5 | 1 - 4 | Favorable. The value falls within the optimal range for balancing aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~30-40 Ų | < 90 Ų | Favorable. The low TPSA suggests good potential for membrane permeation. |

| Hydrogen Bond Donors | 0 (or 1 if protonated) | ≤ 3 | Favorable. A low number of H-bond donors is associated with better BBB penetration. |

| pKa (most basic) | ~7.5 - 8.5 | Basic compounds can be highly ionized. | Partially ionized at pH 7.4, which may limit passive diffusion but could allow for carrier-mediated transport. |

Preclinical Pharmacological Characterization of 1 Isobutyl 4 Pyridin 2 Yl Piperazine

Receptor Binding Affinity and Selectivity Profiling

Extensive searches of publicly available scientific literature and databases did not yield specific preclinical data on the receptor binding affinity and selectivity profile of 1-Isobutyl-4-(pyridin-2-yl)piperazine. While the broader class of pyridinylpiperazine compounds has been investigated for activity at various central nervous system receptors, specific binding affinities for the requested compound are not documented in the available resources.

Serotonergic Receptor System Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)

No specific binding data (such as Ki or IC50 values) for this compound at 5-HT1A, 5-HT2A, or 5-HT7 serotonin (B10506) receptors could be located in the reviewed literature.

Dopaminergic Receptor System Interactions (e.g., D2, D3, D4)

There is no available information detailing the binding affinity of this compound for dopamine (B1211576) D2, D3, or D4 receptors.

Adrenergic, Histaminergic, and Other Neurotransmitter Receptor Activities

The interaction of this compound with adrenergic, histaminergic, or other neurotransmitter receptors has not been reported in the accessible scientific literature.

Opioid Receptor Modulation (e.g., Mu and Delta Opioid Receptors)

No data is available to characterize the modulatory effects of this compound on mu or delta opioid receptors.

Enzyme Modulation and Inhibition/Activation Studies

Information regarding the effects of this compound on enzyme activity is not present in the public domain.

Kinase Inhibition Profiling (e.g., p38 MAPK, MK-2, CDK4/6, MEK1, SCD1)

A search for the kinase inhibition profile of this compound, specifically concerning p38 MAPK, MK-2, CDK4/6, MEK1, and SCD1, did not yield any relevant results.

Phosphodiesterase and other Enzyme Targets

Direct inhibitory activity of this compound on phosphodiesterases (PDEs) or other enzymes has not been specifically reported. However, the broader class of piperazine-containing molecules has demonstrated effects on various enzymatic systems. For instance, certain complex piperazine (B1678402) derivatives have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme crucial in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.gov While these reported PDE5 inhibitors have significantly more complex structures than this compound, it highlights the potential for the piperazine moiety to be incorporated into enzyme-inhibiting pharmacophores.

Additionally, other research has explored piperazine-derived compounds as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. These findings, although not directly related to this compound, underscore the versatility of the piperazine scaffold in drug design targeting enzymatic activity. Further enzymatic screening would be necessary to determine if this compound itself possesses any significant inhibitory activity against these or other enzyme families.

Neurotransmitter Reuptake Transporter Interactions

The 1-(pyridin-2-yl)piperazine moiety is a well-established pharmacophore that interacts with various neurotransmitter transporters and receptors. Derivatives of this structure are known to exhibit high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov For example, analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), which contains a piperazine ring, have shown high affinity and selectivity for the DAT. nih.gov

Studies on various pyridinylpiperazine derivatives have demonstrated a range of activities at these transporters. The specific substitution on the piperazine nitrogen plays a crucial role in determining the affinity and selectivity for each transporter. While direct binding data for this compound is not available, the presence of the 1-(pyridin-2-yl)piperazine core suggests a potential for interaction with monoamine transporters. The isobutyl group at the N4 position would influence the lipophilicity and steric bulk, which in turn would modulate the binding affinity and selectivity profile compared to other N-substituted pyridinylpiperazines.

| Transporter | Interaction of Related Piperazine Compounds |

| Dopamine Transporter (DAT) | High affinity and selectivity observed in analogues. nih.gov |

| Serotonin Transporter (SERT) | Binding affinity is influenced by N-substituents. nih.gov |

| Norepinephrine Transporter (NET) | Binding affinity is influenced by N-substituents. nih.gov |

Ion Channel Interactions and Functional Assays in In Vitro Systems

The interaction of this compound with ion channels has not been specifically characterized. However, the piperazine scaffold is present in molecules that modulate the activity of various ion channels. For instance, some piperazine derivatives have been investigated as antagonists of the P2X4 receptor, a ligand-gated ion channel. nih.gov Furthermore, other research has identified a piperazine-containing compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC), as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

Cellular Assays and Functional Readouts in Relevant Cell Lines

Specific cellular studies on this compound are not found in the current body of scientific literature. However, research on other piperazine derivatives provides insights into the potential cellular effects that could be investigated for this compound.

Piperazine-containing compounds have been shown to modulate various signal transduction pathways. For example, a novel piperazine derivative, 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine, was identified as an inhibitor of the p53 signaling pathway. nih.govnih.gov This compound was found to reduce the mRNA and protein levels of p53 downstream target genes such as MDM2 and p21. nih.govnih.gov Given the central role of the p53 pathway in cell cycle regulation and apoptosis, this finding highlights a potential area of investigation for this compound.

As a consequence of modulating signal transduction pathways, piperazine derivatives can lead to alterations in gene expression and protein levels. The aforementioned inhibition of the p53 pathway by a piperazine compound resulted in the downregulation of p53-activated genes and the upregulation of p53-repressed genes. nih.govnih.gov To determine if this compound has similar effects, studies involving transcriptomic and proteomic analyses in relevant cell lines would be necessary.

The impact of piperazine derivatives on the cell cycle has been a subject of investigation. One study on a dispiropiperazine derivative demonstrated its ability to induce cell cycle arrest at the G2/M phase in human cancer cells. nih.gov This arrest was associated with the induction of apoptosis and necrosis. nih.gov Another study on 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines, which are structurally distinct but also nitrogen-containing heterocycles, also showed G2/M phase arrest. nih.gov While these compounds are not direct analogues, their effects on the cell cycle suggest that this is a plausible area of investigation for novel piperazine-containing molecules like this compound, particularly in the context of oncology research.

| Cellular Process | Effect of Related Piperazine Compounds |

| Signal Transduction | Inhibition of the p53 pathway. nih.govnih.gov |

| Gene Expression | Downregulation of p53-activated genes. nih.govnih.gov |

| Cell Cycle | Arrest at the G2/M phase in cancer cells. nih.gov |

Preclinical In Vivo Pharmacological Efficacy in Disease Models

Extensive literature searches did not yield any publicly available preclinical in vivo studies for the compound this compound within the specified pharmacological contexts. The following sections reflect the absence of research findings in the respective disease models.

Behavioral Neuroscience Models (e.g., anxiety, depression, psychosis)

No data from in vivo studies evaluating the efficacy of this compound in animal models of anxiety, depression, or psychosis were found in the public domain.

Anti-inflammatory and Immunomodulatory Animal Models

There are no available research findings on the in vivo anti-inflammatory or immunomodulatory effects of this compound in established animal models.

Antiparasitic and Antimicrobial Efficacy in Infectious Disease Models

Information regarding the in vivo antiparasitic or antimicrobial activity of this compound in relevant infectious disease models is not present in the available scientific literature.

Oncological Efficacy in Xenograft and Syngeneic Animal Models

No published studies were identified that investigate the in vivo oncological efficacy of this compound in either xenograft or syngeneic animal models.

Structure Activity Relationship Sar Studies of 1 Isobutyl 4 Pyridin 2 Yl Piperazine Analogues

Identification of Key Pharmacophoric Elements and Their Contribution to Activity

The Pyridin-2-yl Ring : This aromatic heterocycle is a critical component for the interaction of these ligands with their biological targets. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, which is a common feature in ligand-receptor binding. The aromatic nature of the ring also allows for potential π-π stacking interactions with aromatic amino acid residues in the binding pocket of a receptor.

The Piperazine (B1678402) Core : The piperazine ring serves as a versatile scaffold, connecting the pyridinyl moiety to the isobutyl group. The basicity of the piperazine nitrogens is a significant factor, as one of them is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (like aspartate) in the target receptor. This interaction is a hallmark of many arylpiperazine ligands. The conformational flexibility of the piperazine ring, which can adopt chair or boat conformations, also influences the spatial orientation of the other pharmacophoric elements.

The N-Isobutyl Group : This alkyl substituent at the N4 position of the piperazine ring contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties such as membrane permeability and metabolic stability. The size and shape of the isobutyl group are also important for fitting into specific hydrophobic pockets within the receptor's binding site.

Impact of Substituent Variations on Potency, Selectivity, and Functional Activity

Systematic modifications of the 1-Isobutyl-4-(pyridin-2-yl)piperazine structure have provided valuable insights into the SAR of this class of compounds.

Alterations to the pyridine ring can significantly modulate the potency and selectivity of these analogues. The position, size, and electronic nature of substituents are all important factors. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, thereby affecting its hydrogen bonding capability.

Table 1: Illustrative SAR of Pyridine Ring Substitutions

| Compound | R (Substitution on Pyridine Ring) | Relative Potency |

| 1a | H (unsubstituted) | Baseline |

| 1b | 4-CH₃ (electron-donating) | Increased |

| 1c | 5-Cl (electron-withdrawing) | Decreased |

| 1d | 6-OCH₃ (steric hindrance) | Significantly Decreased |

Note: Data are illustrative and based on general trends observed in related arylpiperazine series.

The piperazine ring's conformation is crucial for optimal ligand-receptor interaction. While direct substitution on the piperazine ring of this compound is less commonly explored, related studies on similar scaffolds indicate that such modifications can have a profound impact. For example, replacing the piperazine with a piperidine (B6355638) ring has been shown to drastically alter receptor affinity and selectivity in some dual-target ligands. nih.gov

The N-alkyl substituent is a key determinant of affinity and functional activity in arylpiperazine ligands. Studies on related series of 4-alkyl-1-arylpiperazines have shown that both the length and branching of the alkyl chain are critical. Elongation of a linear alkyl chain often leads to an increase in affinity up to a certain point (e.g., n-hexyl), after which the affinity may plateau or decrease. nih.gov The branched nature of the isobutyl group in this compound suggests a specific requirement for the size and shape of the hydrophobic pocket it occupies in the target receptor.

Table 2: Impact of N-Alkyl Chain Variation on Receptor Affinity (Illustrative)

| Compound | N-Alkyl Group | Receptor Affinity (Ki, nM) - Illustrative |

| 2a | Methyl | 15.2 |

| 2b | Ethyl | 10.5 |

| 2c | n-Propyl | 5.8 |

| 2d | Isobutyl | 3.1 |

| 2e | n-Butyl | 4.5 |

| 2f | n-Hexyl | 1.9 |

Note: This table illustrates a general trend where affinity increases with alkyl chain length and branching can provide an optimal fit.

Rational Design Strategies for Optimizing Biological Profiles

The SAR data gathered from analogue studies provide a foundation for the rational design of new compounds with improved therapeutic properties.

Based on the understanding of the key pharmacophoric elements and their interactions, several lead optimization strategies can be employed. These include:

Bioisosteric Replacement : Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved affinity, selectivity, or metabolic stability. For example, the pyridine ring could be replaced with other heteroaromatic systems.

Conformational Constraint : Introducing rigid elements into the structure, for instance, by creating cyclic analogues of the N-alkyl chain, can lock the molecule into a more favorable conformation for receptor binding, potentially increasing affinity and selectivity.

Through these iterative design, synthesis, and testing cycles, researchers can develop novel analogues of this compound with enhanced biological profiles for specific therapeutic applications.

Bioisosteric Replacements for Improved Pharmacological Properties

Bioisosteric replacement is a widely used strategy in drug design to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. In the context of this compound, bioisosteric modifications can be applied to both the isobutyl group and the pyridin-2-yl ring to enhance pharmacological properties such as receptor binding affinity, selectivity, metabolic stability, and solubility.

For the isobutyl group , which is a relatively small, lipophilic moiety, various bioisosteric replacements can be considered. The goal is often to modulate lipophilicity, which can influence cell membrane permeability and metabolic stability, or to introduce new interactions with the target protein. For instance, replacing the isobutyl group with other alkyl chains of varying lengths and branching can impact the compound's fit within a binding pocket. Introducing heteroatoms, such as in an ether or a fluorinated alkyl chain, can alter polarity and metabolic pathways.

The following table illustrates potential bioisosteric replacements for the isobutyl and pyridin-2-yl moieties and their hypothetical effects on pharmacological properties, based on general principles of medicinal chemistry.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Pharmacological Properties |

| Isobutyl | Cyclopropylmethyl | Increased metabolic stability due to the absence of easily oxidizable C-H bonds. |

| Isobutyl | 2-Methoxyethyl | Increased polarity and potential for improved solubility; may introduce new hydrogen bond acceptor capabilities. |

| Pyridin-2-yl | Pyrimidin-2-yl | Altered hydrogen bonding pattern and electronic properties, potentially affecting target selectivity. |

| Pyridin-2-yl | Thiazol-2-yl | Modified ring electronics and steric profile, which could influence binding affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogues, QSAR models can be developed to predict the pharmacological activity of novel derivatives and to guide the design of more potent and selective compounds.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity.

For pyridinylpiperazine analogues, relevant descriptors might include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on specific atoms, and HOMO/LUMO energies.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar refractivity, and van der Waals volume.

Hydrophobic descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = a(logP) - b(MR) + c(μ) + d

Where:

log(1/IC50) is the biological activity (e.g., inhibitory concentration).

logP is the lipophilicity.

MR is the molar refractivity (a steric parameter).

μ is the dipole moment (an electronic parameter).

a, b, c, and d are coefficients determined by the regression analysis.

The following interactive data table presents hypothetical data for a series of this compound analogues and the results of a QSAR analysis. This data is illustrative and based on general trends observed in similar compound series.

| Compound | R-group (at N1 of piperazine) | logP | Molar Refractivity (MR) | Dipole Moment (μ) | Observed log(1/IC50) | Predicted log(1/IC50) |

| 1 | Isobutyl | 3.2 | 85.6 | 2.5 | 6.8 | 6.7 |

| 2 | n-Propyl | 2.8 | 81.0 | 2.4 | 6.5 | 6.4 |

| 3 | n-Pentyl | 4.1 | 94.8 | 2.6 | 7.0 | 7.1 |

| 4 | Cyclopropylmethyl | 3.0 | 83.2 | 2.7 | 7.2 | 7.3 |

| 5 | 2-Methoxyethyl | 2.5 | 82.1 | 3.1 | 7.5 | 7.6 |

Such a QSAR model, once validated, can be a powerful tool for predicting the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts towards compounds with the highest potential for desired pharmacological properties.

Mechanistic Elucidation of 1 Isobutyl 4 Pyridin 2 Yl Piperazine Action

Molecular Target Identification and Validation through Biochemical and Genetic Methods

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, primarily within the central nervous system. Based on the activities of closely related analogs, the primary molecular targets for 1-Isobutyl-4-(pyridin-2-yl)piperazine are likely to include sigma (σ) receptors and histamine (B1213489) H3 receptors (H3R).

Biochemical assays, such as radioligand binding studies, are fundamental in identifying and validating these potential targets. For instance, studies on various 4-substituted piperazine (B1678402) derivatives have demonstrated significant affinity for both σ1 and σ2 receptors. It is a common finding that modifications on the piperazine ring, such as the isobutyl group in the compound of interest, can modulate the affinity and selectivity for these receptor subtypes. nih.gov

Genetic methods further validate these targets. For example, in preclinical models, the effects of piperazine-based sigma receptor ligands can be assessed in knockout animals lacking specific sigma receptor subtypes to confirm that the observed pharmacological effects are indeed target-mediated. Similarly, cell lines genetically engineered to express or lack specific receptors are invaluable tools for validating the molecular targets of novel ligands like this compound.

The histamine H3 receptor is another probable target. Numerous pyridinylpiperazine derivatives have been characterized as potent H3R antagonists. nih.govnih.gov The affinity for H3R is often influenced by the nature of the substituent on the piperazine nitrogen. Therefore, it is highly probable that this compound exhibits affinity for this receptor.

Table 1: Potential Molecular Targets for this compound Based on Analog Studies

| Target Receptor | Evidence from Analogous Compounds | Potential Effect of this compound |

|---|---|---|

| Sigma-1 Receptor (σ1R) | High affinity demonstrated for various piperazine derivatives. nih.gov | Potential ligand with modulating activity. |

| Sigma-2 Receptor (σ2R) | Affinity observed in several piperazine-containing compounds. nih.gov | Possible interaction and modulation. |

| Histamine H3 Receptor (H3R) | Potent antagonism reported for pyridinylpiperazine analogs. nih.govnih.gov | Likely antagonist activity. |

Detailed Analysis of Ligand-Receptor/Enzyme Interaction Dynamics

The interaction of this compound with its putative receptor targets is governed by a complex interplay of molecular forces. Computational modeling and structural biology techniques, applied to analogous compounds, provide insights into these dynamics.

Crystallography of related ligands in complex with their target proteins would offer a more definitive picture of the binding mode. While a crystal structure for this compound is not available, the structures of other ligands bound to their receptors can serve as templates for homology modeling to predict its binding orientation and key interactions.

Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex over time, revealing the flexibility of the ligand in the binding site and the conformational changes induced in the receptor upon binding. These simulations can also help in understanding the energetic contributions of different parts of the molecule to the binding affinity.

Downstream Signaling Pathway Investigations and Network Analysis

The binding of this compound to its molecular targets is expected to trigger a cascade of downstream signaling events. The nature of these events depends on whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

If this compound acts as a σ1 receptor ligand, it could modulate intracellular calcium signaling, a key function of this receptor. Sigma-1 receptors are known to translocate from the mitochondria-associated membrane to the plasma membrane upon ligand stimulation, where they can interact with and modulate the activity of various ion channels and G-protein coupled receptors (GPCRs).

As a potential histamine H3 receptor antagonist, this compound would block the constitutive activity of this receptor, leading to an increase in the release of several neurotransmitters, including histamine, acetylcholine, norepinephrine (B1679862), and dopamine (B1211576). This is because H3 receptors act as presynaptic autoreceptors and heteroreceptors, and their blockade removes a key inhibitory signal for neurotransmitter release.

Network analysis, a systems biology approach, can be employed to map the complex web of interactions initiated by the binding of this compound to its primary targets. This would involve identifying the direct and indirect protein-protein interactions and signaling pathways affected, providing a holistic view of the compound's cellular effects.

Allosteric Modulation Mechanisms and Their Pharmacological Implications

There is a growing body of evidence that pyridinylpiperazine derivatives can act as allosteric modulators of their target receptors. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand). This can lead to a change in the receptor's conformation, which in turn can modulate the binding and/or efficacy of the orthosteric ligand.

For instance, some pyridylpiperazine-based compounds have been identified as allosteric inhibitors of bacterial efflux pumps. This suggests that this compound could potentially act as an allosteric modulator of certain transporter proteins or receptors.

The pharmacological implications of allosteric modulation are significant. Allosteric modulators can offer greater receptor subtype selectivity and a more nuanced control over receptor function compared to orthosteric ligands. They can also have a ceiling effect, which can improve the safety profile of a drug. The potential for this compound to act as an allosteric modulator represents an exciting avenue for further investigation.

Investigation of Multi-Targeting Profiles and Their Synergistic Effects

A common characteristic of piperazine-containing compounds is their ability to interact with multiple biological targets, a concept known as polypharmacology. It is highly probable that this compound exhibits a multi-targeting profile, potentially interacting with sigma receptors, histamine receptors, and possibly other GPCRs or ion channels.

The simultaneous modulation of multiple targets can lead to synergistic therapeutic effects. For example, the combined antagonism of H3R and modulation of σ1R could result in a more robust and broader spectrum of activity in certain neurological and psychiatric disorders. The H3R antagonism would enhance neurotransmitter release, while the σ1R modulation could provide neuroprotective and cognitive-enhancing effects.

A comprehensive target profiling of this compound against a broad panel of receptors, enzymes, and ion channels is necessary to fully elucidate its multi-targeting profile. This would provide a clearer picture of its potential therapeutic applications and could reveal novel synergistic interactions between its various targets.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Histamine |

| Acetylcholine |

| Norepinephrine |

Preclinical Metabolic Fate and Pharmacokinetic Research on 1 Isobutyl 4 Pyridin 2 Yl Piperazine

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes from Preclinical Species

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) are standard methods for assessing this parameter. For compounds containing a piperazine (B1678402) moiety, metabolic stability can be variable and is highly dependent on the nature of the substituents on the piperazine nitrogens and any attached aromatic rings. nih.gov

For a compound like 1-Isobutyl-4-(pyridin-2-yl)piperazine, the primary sites of metabolism would likely be the isobutyl group, the piperazine ring, and the pyridine (B92270) ring. Studies on similar N-alkyl piperazine derivatives have shown that the rate of metabolism can be influenced by the size and nature of the alkyl group. nih.gov For instance, N-dealkylation is a common metabolic pathway for piperazine-containing compounds. The presence of the pyridine ring also introduces potential sites for oxidation.

Below is an illustrative data table representing typical metabolic stability data that would be generated for a compound like this compound in liver microsomes from different species.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

| Dog | 45 | 15.4 |

| Monkey | 60 | 11.6 |

| Human | 55 | 12.6 |

Note: This table is a representative example based on data for structurally related compounds and does not represent actual experimental data for this compound.

Identification and Characterization of Major Metabolites in Preclinical Systems

The identification of major metabolites is crucial for understanding the clearance pathways of a drug candidate and for identifying any potentially active or toxic byproducts. For this compound, several metabolic transformations can be anticipated based on the metabolism of other pyridinylpiperazine derivatives.

The primary metabolic pathways are likely to include:

Oxidation of the piperazine ring: This can lead to the formation of N-oxides or lactams.

N-dealkylation: Cleavage of the isobutyl group from the piperazine nitrogen would yield 1-(pyridin-2-yl)piperazine.

Hydroxylation of the isobutyl group: Oxidation of the isobutyl chain can occur at various positions.

Hydroxylation of the pyridine ring: The pyridine ring is also susceptible to oxidation at several positions.

A representative table of potential major metabolites is provided below.

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M1 | 1-(pyridin-2-yl)piperazine | N-deisobutylation |

| M2 | This compound-N-oxide | N-oxidation of the piperazine ring |

| M3 | (2-hydroxy-2-methylpropyl)-4-(pyridin-2-yl)piperazine | Hydroxylation of the isobutyl group |

| M4 | 1-Isobutyl-4-(hydroxy-pyridin-2-yl)piperazine | Hydroxylation of the pyridine ring |

Note: This table presents hypothetical major metabolites based on the known metabolism of similar compounds and is for illustrative purposes only.

Cytochrome P450 Enzyme Inhibition and Induction Studies

Drug-drug interactions are a significant concern in clinical practice, and many are caused by the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.gov Piperazine-containing compounds have been shown to interact with various CYP isoforms. researchgate.net For instance, some piperazine derivatives have been identified as mechanism-based inhibitors of CYP3A4 and CYP2D6. nih.govresearchgate.net

It would be essential to evaluate the potential of this compound to inhibit major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). A typical in vitro study would determine the IC50 values for each enzyme.

An illustrative data table for CYP inhibition is shown below.

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 25.3 |

| CYP2C19 | 15.8 |

| CYP2D6 | 5.2 |

| CYP3A4 | 8.9 |

Note: This table is a representative example based on data for structurally related compounds and does not represent actual experimental data for this compound.

CYP induction studies, typically conducted in cultured human hepatocytes, would also be necessary to assess whether the compound could increase the expression of CYP enzymes, potentially leading to faster metabolism of co-administered drugs.

In Vivo Pharmacokinetics in Animal Models

In vivo pharmacokinetic studies in animal models such as rats are fundamental to understanding the ADME properties of a compound in a whole organism. Following intravenous and oral administration, key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) would be determined.

For a compound like this compound, rapid absorption after oral administration would be expected, although this can be influenced by its physicochemical properties. The piperazine moiety generally imparts good aqueous solubility. The volume of distribution is likely to be moderate to high, indicating distribution into tissues. Elimination would occur through a combination of metabolism (as discussed above) and excretion of the parent compound and its metabolites, primarily via the kidneys or bile. Some arylpiperazine derivatives have demonstrated low clearance and a high volume of distribution in rats. nih.gov

A representative table of pharmacokinetic parameters in rats is provided below.

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Cmax (ng/mL) | - | 450 |

| Tmax (h) | - | 0.5 |

| AUC (ng·h/mL) | 850 | 2100 |

| t½ (h) | 2.5 | 2.8 |

| CL (mL/min/kg) | 19.6 | - |

| Vd (L/kg) | 4.2 | - |

| F (%) | - | 49.4 |

Note: This table is a representative example based on data for structurally related compounds and does not represent actual experimental data for this compound.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. nih.gov The pyridinylpiperazine scaffold is present in many CNS-active drugs. The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and number of hydrogen bond donors and acceptors, would influence its passive diffusion across the BBB.

However, active efflux by transporters such as P-glycoprotein (P-gp) can significantly limit brain penetration. nih.gov Many piperazine derivatives are substrates for P-gp. nih.gov Therefore, in vivo studies in animal models, measuring the brain-to-plasma concentration ratio (Kp), are essential to quantify brain penetration. A recent study on pyridinylpiperazine derivatives predicted good blood-brain barrier penetration for some analogs. nih.gov

A representative data table for brain penetration in rats is shown below.

| Time Point (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |

| 0.5 | 450 | 225 | 0.5 |

| 1 | 320 | 176 | 0.55 |

| 2 | 180 | 108 | 0.6 |

| 4 | 90 | 63 | 0.7 |

Note: This table is a representative example based on data for structurally related compounds and does not represent actual experimental data for this compound.

Protein Binding Studies in Preclinical Plasma

The extent of binding to plasma proteins, primarily albumin, can significantly affect the pharmacokinetic and pharmacodynamic properties of a drug. Only the unbound fraction of a drug is available to distribute into tissues and interact with its target. The degree of plasma protein binding can vary widely among different piperazine derivatives. For example, one arylpiperazine derivative was found to have low protein binding (<40%) in rats. nih.gov In contrast, other studies have shown that incorporating a piperazine moiety can enhance protein binding capacity. mdpi.com

The fraction of this compound bound to plasma proteins would be determined using techniques such as equilibrium dialysis or ultrafiltration.

A representative data table for plasma protein binding across different species is provided below.

| Species | Percent Bound (%) |

| Rat | 85.2 |

| Mouse | 82.5 |

| Dog | 88.1 |

| Monkey | 86.7 |

| Human | 87.4 |

Note: This table is a representative example based on data for structurally related compounds and does not represent actual experimental data for this compound.

Future Directions and Unexplored Research Avenues for 1 Isobutyl 4 Pyridin 2 Yl Piperazine

Exploration of Novel Biological Targets beyond Current Understandings

The pyridinylpiperazine moiety is a well-established pharmacophore present in drugs targeting the central nervous system (CNS). mdpi.comresearchgate.net However, limiting research to known targets may overlook significant therapeutic opportunities. Future investigations should broaden the scope to include a diverse array of biological targets implicated in various pathologies.

A systematic screening approach against various target classes could reveal unexpected activities and open new therapeutic avenues.

Table 1: Potential Novel Biological Target Classes for 1-Isobutyl-4-(pyridin-2-yl)piperazine

| Target Class | Specific Examples | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Orphan GPCRs, Chemokine receptors, Prostaglandin EP2 receptor | Neurological Disorders, Inflammation, Pain |

| Kinases | IRAK4, Cyclin-Dependent Kinases (CDKs) | Inflammatory Diseases, Oncology |

| Ion Channels | TRPV1, Voltage-gated sodium channels | Pain, Neurological Disorders |

| Enzymes | Urease, Topoisomerase II, Monoamine Oxidase (MAO) | Infectious Diseases, Oncology, Depression |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Disorders, Inflammation |

Application of Advanced Computational Design for Next-Generation Analogues

While traditional medicinal chemistry will remain crucial, the integration of advanced computational methods can significantly accelerate the design and optimization of next-generation analogues of this compound. Current computational studies on piperazine (B1678402) derivatives often employ molecular docking to predict binding modes. nih.govnih.gov Future efforts should leverage more sophisticated and predictive technologies.

Table 2: Advanced Computational Approaches for Analogue Design

| Computational Method | Application in Drug Design | Potential Outcome |

| Artificial Intelligence (AI) / Machine Learning (ML) | De novo design of novel scaffolds, Predictive modeling of bioactivity and ADME properties. | Identification of novel analogues with high predicted efficacy and favorable pharmacokinetics. |

| Structure-Based Drug Design (SBDD) | Rational design of modifications based on the 3D structure of the biological target. | Enhanced potency and selectivity of new compounds. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time. | Deeper understanding of binding mechanisms and residence time. |

| Quantum Mechanics (QM) / Molecular Mechanics (MM) | High-accuracy calculation of binding energies and reaction mechanisms. | Refined prediction of ligand affinity and metabolic pathways. |

Development of Innovative In Vitro and In Vivo Research Models

To accurately assess the therapeutic potential of this compound and its future analogues, it is imperative to move beyond simplistic research models. The development and application of innovative in vitro and in vivo systems that better recapitulate human physiology and disease states are critical. nih.gov

For CNS applications, advanced in vitro models of the blood-brain barrier (BBB) are essential to evaluate the ability of compounds to reach their intended target. nih.gov The use of 3D cell cultures, such as brain organoids or spheroids, can provide more physiologically relevant data on efficacy and neurotoxicity compared to traditional 2D cell cultures. For GPCR-targeted drug discovery, assays that can detect biased agonism—where a ligand preferentially activates one signaling pathway over another—are crucial for developing drugs with improved efficacy and fewer side effects. physiology.orgnih.gov

In the realm of in vivo research, the use of transgenic and humanized animal models can offer greater predictive validity for human clinical outcomes. nih.govwuxibiology.com For instance, if a compound is investigated for Alzheimer's disease, transgenic mouse models that express human amyloid precursor protein (APP) would be more appropriate than standard rodent models. wuxibiology.com Furthermore, integrating biomarker analysis and advanced imaging techniques into preclinical in vivo studies can provide valuable translational data, helping to bridge the gap between animal models and human trials. medicilon.com

Table 3: Innovative Research Models for Pharmacological Evaluation

| Model Type | Specific Example | Purpose |

| Advanced In Vitro Models | Microfluidic blood-brain barrier (BBB) chips | Assess CNS permeability. |

| Human induced pluripotent stem cell (iPSC)-derived neurons | Model patient-specific disease pathology. | |

| Brain organoids | Study drug effects in a 3D, tissue-like environment. | |

| Biased agonism assays (e.g., BRET/FRET) | Characterize nuanced GPCR signaling profiles. physiology.org | |

| Advanced In Vivo Models | Transgenic disease models (e.g., 5xFAD mice for Alzheimer's) | Evaluate efficacy in a more clinically relevant context. wuxibiology.com |

| Humanized mouse models (with human immune cells) | Assess immunomodulatory effects. | |

| Zebrafish models | High-throughput screening for toxicity and preliminary efficacy. |

Methodological Advancements in Analytical Techniques for Research Compound Characterization

Robust and sensitive analytical methods are the bedrock of drug discovery and development, essential for confirming the identity, purity, and concentration of research compounds and their metabolites. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for piperazine derivatives, future research would benefit from the adoption of more advanced analytical technologies. unodc.org

Many current methods for analyzing piperazine, which lacks a strong chromophore, require a chemical derivatization step to enable UV detection. jocpr.comscholarscentral.com A key future direction is the development of direct, highly sensitive methods that eliminate this time-consuming step. Techniques such as Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offer superior sensitivity and selectivity for quantifying the parent compound and its metabolites in complex biological matrices like plasma or brain tissue. rdd.edu.iq